Heliquinomycin - 178182-49-5

Heliquinomycin

Catalog Number: EVT-1571950
CAS Number: 178182-49-5
Molecular Formula: C33H30O17
Molecular Weight: 698.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Heliquinomycin is a novel antibiotic belonging to the rubromycin family of natural products. [] It is produced by the soil bacterium Streptomyces sp. MJ929-SF2. [, ] This compound exhibits potent inhibitory activity against DNA helicases, enzymes crucial for DNA replication and repair processes. [, ] As such, Heliquinomycin serves as a valuable tool in scientific research to investigate these fundamental cellular processes.

Future Directions
  • Development of a practical and efficient total synthesis: This would allow for the preparation of Heliquinomycin and its analogues for further biological evaluation and development as potential therapeutic agents. []
  • Elucidating the detailed molecular interactions between Heliquinomycin and its target helicases: This knowledge could be exploited to design more potent and selective helicase inhibitors. []
  • Exploring the potential of Heliquinomycin as a lead compound for developing novel anticancer and antiviral agents: Its ability to inhibit telomerase, an enzyme implicated in cancer cell immortality, and HIV reverse transcriptase, a target for anti-HIV drugs, warrants further investigation. [, ]

9′-Methoxy-heliquinomycin

Compound Description: 9′-methoxy-heliquinomycin is a newly discovered analogue of heliquinomycin. It was isolated, along with heliquinomycin, from the culture broth of Streptomyces sp. jys28. [, ]. This strain was isolated from the rhizosphere soil of Pinus yunnanensis and identified as a new species, Streptomyces piniterrae sp. nov. []. While the specific activities of 9′-methoxy-heliquinomycin haven't been fully characterized, its presence alongside heliquinomycin in Streptomyces sp. jys28 suggests potential shared biosynthetic pathways and possibly similar biological activities.

γ-Rubromycin

Compound Description: γ-Rubromycin is a naturally occurring antibiotic part of the rubromycin family, produced by actinomycetes []. Like heliquinomycin, γ-rubromycin exhibits antitumor activity and possesses a spiroketal moiety crucial for its biological activity. The absolute configuration of γ-rubromycin was determined to be (S), opposite to that of heliquinomycin [].

β-Rubromycin

Compound Description: β-Rubromycin is a natural antibiotic belonging to the rubromycin family, derived from actinomycetes []. This compound shares structural similarities with both γ-rubromycin and heliquinomycin, including the crucial spiroketal moiety. Like γ-rubromycin, β-rubromycin also exhibits an (S) absolute configuration at its spiro center, contrasting with heliquinomycin's configuration [].

Griseorhodin A

Compound Description: Griseorhodin A is a complex aromatic polyketide and a member of the rubromycin family known for its potent HIV reverse transcriptase and human telomerase inhibitory activities []. This compound is produced by Streptomyces sp. JP95, a bacterium found in association with tunicates []. A key structural feature of griseorhodin A is the presence of a unique spiroketal moiety, which is essential for its telomerase inhibiting properties [].

Lenticulone

Compound Description: Lenticulone is a novel compound identified as an advanced intermediate in the biosynthesis of griseorhodin A []. Isolated from a gene-deletion mutant of Streptomyces sp. JP95, lenticulone exhibits cytotoxic, antibacterial, and elastase-inhibiting activities []. It represents a key step in understanding the formation of the spiroketal moiety in griseorhodin A.

Overview

Heliquinomycin is a complex natural product derived from the bacterium Streptomyces, recognized for its potent biological activities, particularly as an antibiotic and an inhibitor of nucleic acid synthesis. It has garnered attention for its efficacy against various Gram-positive bacteria and its potential applications in cancer treatment due to its ability to inhibit DNA replication.

Source

Heliquinomycin is primarily isolated from the culture broth of Streptomyces species, particularly Streptomyces griseus and related strains. The isolation process typically involves solvent extraction followed by chromatographic techniques, including high-performance liquid chromatography (HPLC) and centrifugal partition chromatography .

Classification

Heliquinomycin belongs to a class of compounds known as spiroketals. It is characterized by a unique molecular structure that includes multiple hydroxyl groups and a spirocyclic framework, contributing to its biological activity. The compound is classified as an antibiotic due to its ability to inhibit the growth of bacteria, as well as an antitumor agent because of its effects on cancer cell lines .

Synthesis Analysis

Methods

The synthesis of heliquinomycin can be achieved through both natural extraction and synthetic routes. The natural extraction involves large-scale fermentation of Streptomyces species under optimized conditions, followed by purification processes. Synthetic approaches have been explored to create analogs with enhanced properties.

Technical Details

  1. Natural Extraction:
    • Cultivation of Streptomyces in nutrient-rich media.
    • Solvent extraction (e.g., using methanol or ethyl acetate).
    • Purification via chromatographic methods such as HPLC.
  2. Synthetic Routes:
    • Research has focused on constructing heliquinomycin analogs through various chemical reactions, including oxidation and substitution reactions.
    • Techniques such as retrosynthetic analysis have been employed to identify feasible synthetic pathways .
Molecular Structure Analysis

Heliquinomycin has a complex molecular structure, with the following characteristics:

  • Molecular Formula: C33H30O17
  • Molecular Weight: 698.6 g/mol
  • Structural Features:
    • Contains multiple hydroxyl groups.
    • Features a spirocyclic structure that contributes to its biological activity.

The structural representation includes various functional groups that facilitate its interaction with biological targets, particularly in DNA replication processes .

Chemical Reactions Analysis

Reactions

Heliquinomycin undergoes several chemical reactions that are crucial for modifying its structure and enhancing biological activity:

  1. Oxidation:
    • Common oxidizing agents like potassium permanganate can be used to modify hydroxyl groups into carbonyls.
  2. Reduction:
    • Reducing agents such as sodium borohydride can be applied to convert ketones back into alcohols.
  3. Substitution:
    • Nucleophilic substitution reactions can introduce new functional groups, potentially increasing the compound's efficacy .

Technical Details

The reactions typically require controlled conditions to ensure the stability of the compound and yield desired derivatives. The major products from these reactions include various analogues of heliquinomycin that exhibit different biological activities.

Mechanism of Action

Heliquinomycin exerts its effects primarily by inhibiting DNA helicase activity, which is essential for DNA replication. The mechanism involves:

  • Binding to DNA helicase complexes, specifically targeting the minichromosome maintenance (MCM) proteins involved in unwinding DNA strands.
  • This inhibition leads to reduced DNA replication and RNA synthesis in cultured cells, making it effective against both bacterial pathogens and cancer cell lines .

Data

The inhibition constant (Ki) for heliquinomycin against human DNA helicase is reported at approximately 6.8 µM, indicating significant potency in disrupting normal cellular processes related to DNA replication .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form.
  • Solubility: Soluble in dimethyl sulfoxide and ethanol.
  • Purity: Typically >80% in commercial preparations.

Chemical Properties

  • Stability: Sensitive to light and air; should be stored under inert conditions.
  • Reactivity: Can undergo oxidation and reduction reactions under appropriate conditions.

These properties are critical for determining the compound's handling and application in laboratory settings .

Applications

Heliquinomycin has several scientific uses:

  1. Antibiotic Applications: Effective against various Gram-positive bacteria, including strains resistant to other antibiotics.
  2. Cancer Research: Investigated for its potential in inhibiting tumor growth through its effects on DNA replication in cancer cells.
  3. Biochemical Studies: Used as a tool in molecular biology to study DNA replication mechanisms due to its specific inhibitory action on helicases .
Introduction to Heliquinomycin

Historical Discovery and Natural Source

Heliquinomycin was first isolated in 1996 from the actinomycete Streptomyces sp. MJ929-SF2 during a targeted screening program for novel DNA helicase inhibitors [2] [7]. This discovery occurred against a backdrop of declining interest in natural product drug discovery in the 1990s, when high-throughput screening of synthetic libraries dominated pharmaceutical research [4]. The compound belongs to the rubromycin family of antibiotics, initially represented by β-rubromycin discovered in 1953 from Streptomyces collinus, but heliquinomycin distinguished itself as the first glycosylated member of this structural class [2] [6]. Taxonomic re-evaluation has since identified additional producing strains, including Streptomyces piniterrae jys28T isolated from the rhizosphere soil of Pinus yunnanensis in Yunnan, China, which produces both heliquinomycin and its analogue 9'-methoxy-heliquinomycin [6].

Table 1: Natural Sources of Heliquinomycin

Producing OrganismIsolation SourceYearSignificance
Streptomyces sp. MJ929-SF2Undisclosed habitat1996Original producing strain
Streptomyces piniterrae jys28TRhizosphere soil of Pinus yunnanensis2020Produces heliquinomycin and 9'-methoxy derivative

Structural Characterization and Molecular Properties

Heliquinomycin (C₃₃H₃₀O₁₇, MW 698.58 g/mol) features a complex bisbenzannulated spiroketal core characteristic of rubromycins, augmented by a glycosidically linked deoxy sugar moiety [2] [7] [8]. Its structure was elucidated through integrated spectroscopic and crystallographic analysis:

  • Spiroketal System: Pentacyclic framework with intramolecular ketal linkage stabilizing the folded conformation essential for bioactivity [7]
  • Glycosylation: L-Rhodinose sugar attached at C-12 of the aglycone (heliquinomycinone), a structural novelty absent in earlier rubromycins [2]
  • Chromophores: Extended quinone-hydroquinone system enabling visible-range absorption (λₘₐₓ 234, 266, 316, 490 nm) and fluorescence [7]

The molecule exhibits high structural plasticity, with temperature-dependent NMR revealing conformational exchange in solution [7]. Crystallographic analysis confirmed the relative stereochemistry of the spiroketal and the β-orientation of the sugar linkage [2]. The presence of multiple hydrogen-bond acceptors (ketones, quinones, esters) and lipophilic domains facilitates interactions with biological targets like DNA helicases.

Table 2: Key Bioactivities of Heliquinomycin

Biological ActivityTarget/Model SystemPotencyReference
DNA helicase inhibitionHuman MCM4/6/7 complexKᵢ = 6.8 μM [8]
Antibacterial activityGram-positive bacteriaMIC = 0.1–0.39 μM [7]
Anticancer activityHeLa S3, LI210, IMC carcinoma cellsIC₅₀ = 0–1.6 μg/mL [8]
Topoisomerase inhibitionTopoisomerase I/II enzymesActivity at 30–100 μg/mL [8]

Biosynthesis Pathway in Streptomyces spp.

Genome mining of Streptomyces piniterrae jys28T revealed a ∼75 kb biosynthetic gene cluster (BGC) encoding heliquinomycin production, featuring a modular type II polyketide synthase (PKS) system [6]. The pathway involves:

  • Polyketide Backbone Assembly:
  • Minimal PKS components (KSα, KSβ, CLF) generate an octaketide precursor
  • Ketoreduction (KR), aromatization (ARO), and cyclization steps form the angular benz[a]napthacenequinone core [6]
  • Spiroketalization:
  • Stereoselective ketal formation catalyzed by a cytochrome P450 monooxygenase (RubO7 homolog) through postulated epoxide intermediates
  • Regiospecific hydroxylations at C-11 and C-12 by flavin-dependent oxidases [6] [9]
  • Glycosylation and Tailoring:
  • Glycosyltransferase (RubG1 homolog) transfers activated TDP-L-rhodinose to the aglycone
  • O-Methyltransferases install methoxy groups, explaining 9'-methoxy-heliquinomycin co-production in some strains [6] [9]

Comparative genomics indicates evolutionary conservation of core rubromycin genes with specialized glycosylation in heliquinomycin producers. Notably, isotopic feeding studies confirmed acetate and glucose as primary carbon sources for both polyketide and deoxy sugar biosynthesis [9]. The BGC organization suggests transcriptional co-regulation of spiroketalization and glycosylation modules, though biochemical characterization of individual enzymes remains incomplete.

Properties

CAS Number

178182-49-5

Product Name

Heliquinomycin

IUPAC Name

methyl (2R,3R,3'R)-3,4',9',10-tetrahydroxy-3'-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate

Molecular Formula

C33H30O17

Molecular Weight

698.6 g/mol

InChI

InChI=1S/C33H30O17/c1-10-23(36)15(44-3)9-18(46-10)48-30-22-25(38)20-13(34)8-14(43-2)24(37)21(20)27(40)29(22)50-33(30)17(35)7-12-5-11-6-16(31(41)45-4)47-32(42)19(11)26(39)28(12)49-33/h5-6,8,10,15,17-18,23,30,35-36,38-40H,7,9H2,1-4H3/t10-,15+,17+,18-,23-,30+,33+/m0/s1

InChI Key

MLFZQFHGXSVTGX-MCTZXALVSA-N

SMILES

CC1C(C(CC(O1)OC2C3=C(C4=C(C(=C3OC25C(CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O

Synonyms

heliquinomycin

Canonical SMILES

CC1C(C(CC(O1)OC2C3=C(C4=C(C(=C3OC25C(CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2C3=C(C4=C(C(=C3O[C@]25[C@@H](CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O

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